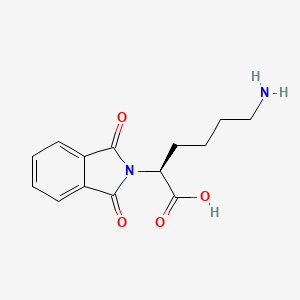

Pht-lys-OH

Description

Contextualization within Amino Acid Protecting Group Chemistry

The protection of functional groups is a fundamental strategy in multi-step organic synthesis, particularly crucial when dealing with polyfunctional molecules like amino acids. Amino acids possess both a basic amino group and an acidic carboxyl group, along with potentially reactive side chains. In peptide synthesis and other transformations, these functionalities must be selectively masked to prevent unwanted side reactions and ensure the desired chemoselectivity nih.govfishersci.nl. Protecting groups are temporarily installed and later removed under specific conditions.

For amino acids, the amino group's basicity and nucleophilicity necessitate protection during various reactions, including peptide coupling, synthesis of aminoglycosides, and alkaloids nih.gov. An ideal amino protecting group should be easy to introduce, stable under the reaction conditions required for modifications elsewhere in the molecule, and readily removable without affecting other functional groups or the stereochemistry of the amino acid uni.lu.

The phthaloyl group (Pht) is one such protecting group employed for amino functions. Its introduction renders the amino nitrogen non-basic and less nucleophilic, effectively masking its reactivity. This protection strategy is vital in complex synthetic sequences to control the reaction pathway and improve yields. The use of protected amino acids also often enhances their solubility in organic solvents, which is beneficial for many synthetic procedures, including solid-phase synthesis fishersci.nluni.lu.

Historical Trajectory of Phthaloyl Group Utilization in Organic Synthesis

The history of the phthaloyl group in organic synthesis is closely linked to phthalic anhydride (B1165640), the precursor material used for its introduction. Phthalic anhydride was first synthesized in 1836 wikipedia.orgfishersci.ca. The phthaloyl group gained prominence not only as a protecting group but also as a masked amino function through the Gabriel synthesis, a classical method for the preparation of primary amines nih.govfishersci.ca.

The application of the phthaloyl group specifically for the protection of amino acids and nucleobases in oligonucleotide synthesis dates back several decades fishersci.nluni.lu. Early methods for synthesizing N-phthaloyl amino acids typically involved the reaction of amino acids with phthalic anhydride, often requiring high temperatures wikipedia.orgepa.gov. While effective, these conditions could sometimes lead to racemization of the chiral alpha-carbon in amino acids wikipedia.orgepa.gov.

Over time, milder and more efficient methods for introducing the phthaloyl group have been developed to address the issue of racemization and improve reaction yields. For instance, using N-carboethoxy phthalimide (B116566) has allowed for the synthesis of N-phthaloyl amino acids under mild conditions in aqueous solutions at room temperature, preserving the optical configuration of the amino acid ctdbase.org. Microwave-assisted synthesis has also been explored as a method for preparing phthaloyl amino acid derivatives wikipedia.orgnih.gov. The evolution of these synthetic methodologies has broadened the applicability of the phthaloyl group in organic synthesis.

Scope and Significance of N-Phthaloyl-L-Lysine in Contemporary Chemical and Biochemical Investigations

N-Phthaloyl-L-Lysine, and related phthaloyl-protected lysine (B10760008) derivatives, are valuable intermediates in contemporary chemical and biochemical research. Their significance lies in enabling controlled synthesis and facilitating the study of lysine-containing molecules.

In peptide synthesis, N-phthaloyl-L-lysine (typically referring to Nα-phthaloyl-L-lysine) serves as a building block where the alpha-amino group is protected, allowing for selective reactions at the carboxyl group or the epsilon-amino group. The phthaloyl group's stability under various coupling conditions makes it suitable for both solution-phase and solid-phase peptide synthesis. Furthermore, lysine possesses a second amino group on its side chain (the epsilon-amino group), which may also require protection depending on the synthetic strategy. The preparation of "double phthalyls protections" of lysine has been reported for the synthesis of lysine dipeptides, indicating the use of the phthaloyl group to protect both amino functionalities.

Beyond standard peptide synthesis, phthaloyl-protected lysine derivatives have been explored in the development of novel therapeutic agents. For example, Nε-hemiphthaloyl-L-lysine has been incorporated into antifolate analogues, which have shown promising in vitro antitumor activity against various cancer cell lines. A study comparing different hemiphthaloyl-L-ornithine analogues found that Nα-(4-amino-4-deoxypteroyl)-Nε-hemiphthaloyl-L-lysine exhibited significant activity, albeit slightly less potent than the ornithine analogue PT523 against A549 human non-small-cell lung carcinoma cells.

Research also indicates the broader biological relevance of phthaloyl amino acids. A series of phthaloyl amino acid derivatives, synthesized via condensation of phthalic anhydride with alpha-amino acids, demonstrated anti-inflammatory and immunomodulatory properties wikipedia.orgepa.gov. While this research encompassed various amino acids, it highlights the potential for phthaloyl conjugates of amino acids, including lysine, to possess biological activities.

The phthaloyl group, and by extension phthaloyl-protected amino acids like N-phthaloyl-L-lysine, are also relevant in the context of studying protein modifications and interactions. Phthalic anhydride can react with lysine residues in proteins, forming phthalamide (B166641) and phthalimide adducts, which is of interest in biological monitoring studies.

The synthesis and application of N-phthaloyl-L-lysine and its derivatives continue to be areas of active research, driven by the need for selective chemical transformations and the exploration of novel compounds with potential biological activities.

Relevant Research Findings (Examples):

| Compound | Activity Context | Cell Line (if applicable) | IC50 (if applicable) | Reference |

| Nα-(4-amino-4-deoxypteroyl)-Nε-hemiphthaloyl-L-lysine | Antitumor Activity | A549 (human NSCLC) | 5.2 nM | |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523) | Antitumor Activity | A549 (human NSCLC) | 1.3 nM | |

| Phthaloyl amino acid derivatives (general) | Anti-inflammatory, Immunomodulatory | Murine cells (NO production) | Effective suppression | epa.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

(2S)-6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |

InChI |

InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)/t11-/m0/s1 |

InChI Key |

SDRCIRRZUWHXAV-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |

Origin of Product |

United States |

Protecting Group Strategies Employing N Phthaloyl L Lysine

Challenges and Innovations in Phthaloyl Group Removal

Minimizing Side Reactions and Preventing Amino Group Scrambling

The phthaloyl group provides robust protection for the alpha-amino group of L-lysine, effectively reducing its nucleophilicity and preventing its participation in unintended acylation reactions during peptide coupling. researchgate.netspcmc.ac.in This is particularly important in stepwise peptide synthesis, where the alpha-amino group of each incoming amino acid must be free to form a peptide bond, while other reactive functionalities, such as the epsilon-amino group of lysine (B10760008), must remain protected.

The use of N-phthaloyl protection contributes to minimizing side reactions that could arise from the unprotected alpha-amino group, such as self-coupling or reaction with activated side-chain carboxyl groups if they were unprotected. By masking the alpha-amine, the phthaloyl group helps direct the desired amide bond formation, leading to cleaner reaction mixtures and potentially higher yields of the target peptide.

Research has explored various methods for the synthesis of phthaloyl-protected amino acids, including using N-carbethoxyphthalimide, which reacts with amino acids under mild conditions in aqueous solution, leading to optically pure phthaloyl derivatives in good yields and minimizing racemization. spcmc.ac.inresearchgate.netresearchgate.net The retention of optical configuration during the introduction of the phthaloyl group is crucial for synthesizing stereochemically pure peptides.

Development of Advanced Deprotection Techniques for Complex Systems

The removal of the phthaloyl protecting group, typically referred to as dephthaloylation, is a key step in utilizing N-phthaloyl-L-Lysine in synthesis. The classical method for dephthaloylation involves treatment with hydrazine (B178648). spcmc.ac.insami-sabinsagroup.comgcwgandhinagar.com This reaction cleaves the cyclic imide structure, releasing the free amine and forming phthalhydrazide.

However, hydrazine can be a strong nucleophile and may lead to undesired side reactions, particularly in complex molecules or on solid support. sami-sabinsagroup.comthieme-connect.de The potential for reduction of double bonds or reaction with activated carbonyls exists. sami-sabinsagroup.com Consequently, the development of milder and more selective deprotection techniques has been an area of research.

Alternative methods for phthaloyl deprotection have been investigated, including the use of primary amines like methylamine, butylamine, or ethylenediamine. sami-sabinsagroup.com Acidic conditions have also been explored. sami-sabinsagroup.com Reductive removal using borohydrides followed by acid treatment has been reported as a one-pot operation that avoids racemization. sami-sabinsagroup.com

In the context of solid-phase peptide synthesis (SPPS), where the peptide chain is built on a solid support, the deprotection conditions must be compatible with the resin and other protecting groups present. While hydrazine in DMF is a common method for removing phthaloyl and related groups like tetrachlorophthaloyl (TCP) and ivDde in SPPS, alternative, milder conditions or orthogonal strategies are continuously being sought to improve yields and purity, especially for challenging sequences or those containing sensitive functional groups. iris-biotech.deresearchgate.netsigmaaldrich.com

The selective removal of the phthaloyl group in the presence of other protecting groups commonly used in peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc, is essential for convergent synthesis strategies or for the synthesis of branched or cyclized peptides. sigmaaldrich.com While the phthaloyl group is generally stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, careful optimization of deprotection conditions is often necessary in complex syntheses to ensure selective cleavage without affecting other labile groups or the peptide backbone. iris-biotech.demasterorganicchemistry.com

Advanced techniques aim to achieve deprotection with minimal side reactions and without compromising the stereochemical integrity of the amino acid residues. The choice of deprotection method depends heavily on the specific synthetic context, the presence of other functional groups, and the desired product purity. Research continues to explore novel reagents and conditions for the efficient and selective removal of the phthaloyl group, contributing to the broader advancements in complex molecule synthesis.

Table 1: Common Deprotection Methods for Phthaloyl Group

| Reagent(s) | Conditions | Notes | Source |

| Hydrazine (e.g., Hydrazine hydrate) | Alcoholic solvents, DMF, Toluene (B28343)/Hydrazine hydrate (B1144303) reflux | Classical method, can cause side reactions (reduction, reaction with carbonyls) | nih.govspcmc.ac.insami-sabinsagroup.comgcwgandhinagar.com |

| Primary Amines (e.g., Methylamine, Ethylenediamine) | Various solvents, sometimes elevated temperature | Alternative to hydrazine, generally milder | sami-sabinsagroup.comthieme-connect.deresearchgate.net |

| Borohydride followed by Acid | One-pot operation | Reductive removal, reported to avoid racemization | sami-sabinsagroup.com |

| Hydrazine in DMF (for SPPS) | Typically 2% or 10% solution, varying temperature and time | Common in solid-phase synthesis, can affect Fmoc if present | iris-biotech.deresearchgate.netsigmaaldrich.com |

Table 2: Orthogonality of Phthaloyl Group with Common Protecting Groups

| Protecting Group | Stability to Phthaloyl Removal Conditions (Hydrazine) | Phthaloyl Stability to This Group's Removal Conditions | Source |

| Boc | Generally stable | Stable to acidic Boc removal conditions (TFA) | openaccesspub.orgiris-biotech.de |

| Fmoc | Can be removed by hydrazine | Stable to basic Fmoc removal conditions (Piperidine) | iris-biotech.desigmaaldrich.commasterorganicchemistry.com |

| Benzyl (Bzl) | Varies depending on context | Stable to acidic conditions | iris-biotech.de |

| tert-Butyl (tBu) | Generally stable | Stable to acidic tBu removal conditions (TFA) | iris-biotech.de |

Applications of N Phthaloyl L Lysine in Peptide Synthesis and Assembly

Role as a Monomer Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, relies on the sequential addition of protected amino acid monomers to a growing peptide chain anchored to an insoluble solid support. The successful incorporation of each amino acid requires efficient coupling and selective deprotection steps. While Fmoc-Lys(Boc)-OH is a standard building block in Fmoc-based SPPS sigmaaldrich.comp3bio.com, the specific and widespread use of N-Phthaloyl-L-Lysine as a routine monomer in standard SPPS protocols is not prominently detailed in the consulted literature.

The phthaloyl group, being stable to acidic and basic conditions commonly used for other protecting groups like Boc and Fmoc, could potentially serve as an alternative N-alpha protecting group or a side-chain protecting group for the epsilon-amino group of lysine (B10760008) in specific SPPS strategies. Its removal typically requires treatment with hydrazine (B178648) sami-sabinsagroup.comthieme-connect.com, which is distinct from the deprotection conditions for Boc (acidic) and Fmoc (basic) groups. This orthogonal lability could be advantageous in complex synthetic schemes.

Integration into Automated Peptide Synthesizers

Automated peptide synthesizers are designed to perform repetitive coupling and deprotection cycles efficiently using standardized protocols and commercially available protected amino acid monomers. The prevalent protecting group strategies in automated SPPS are based on Fmoc or Boc chemistry. The integration of a monomer like N-Phthaloyl-L-Lysine into these automated systems would necessitate specific protocols for its coupling and, more significantly, a dedicated step for the hydrazine-mediated deprotection of the phthaloyl group. While automated synthesizers are capable of handling various reagents, the routine integration of hydrazine-based deprotection for a standard monomer like Pht-lys-OH is not a widely reported feature of typical automated SPPS workflows, which primarily utilize piperidine (B6355638) for Fmoc removal or TFA for Boc removal.

Coupling Efficiency and Reaction Kinetics in SPPS

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acid derivatives or peptide fragments in homogeneous solution. This approach is often preferred for the synthesis of shorter peptides or for the preparation of peptide fragments that are subsequently coupled. Protecting groups are essential in solution-phase synthesis to ensure chemoselectivity. Similar to SPPS, the phthaloyl group can serve as an N-alpha protecting group in solution-phase synthesis. Its removal by hydrazine in alcoholic solvents is a known method for deprotecting primary amines in solution sami-sabinsagroup.com. While the general principles of solution-phase peptide synthesis and the use of various protecting groups are well-established ekb.egmdpi.com, specific examples detailing the extensive use of N-Phthaloyl-L-Lysine as a standard building block in solution-phase peptide synthesis for routine peptide elongation were not a prominent finding in the search results. However, phthaloyl-protected amino acids, in general, have been used in solution-phase synthesis researchgate.net.

Incorporation into Complex Peptide and Peptidomimetic Architectures

The unique properties of the phthaloyl group, particularly its orthogonal lability to hydrazine, make it potentially useful in the synthesis of complex peptide and peptidomimetic architectures where selective deprotection of specific functional groups is required.

Branched Peptide Synthesis Facilitated by Orthogonal Protection

Branched peptides contain amino acid residues with side chains that are further elongated with peptide chains or other modifications. Lysine, with its epsilon-amino group in the side chain, is a key residue for introducing branching. Orthogonal protection strategies are crucial for selectively deprotecting the side-chain amino group of lysine while the alpha-amino group of the same residue and other protecting groups in the peptide remain intact sigmaaldrich.comiris-biotech.de. Protecting groups like Dde and ivDde, which are labile to hydrazine, are commonly used for this purpose in Fmoc-based SPPS sigmaaldrich.comiris-biotech.denih.gov. Given that the phthaloyl group is also cleaved by hydrazine sami-sabinsagroup.comthieme-connect.com, N-Phthaloyl-L-Lysine, or more likely a derivative with the phthaloyl group on the epsilon-amino group (e.g., Fmoc-Lys(Pht)-OH), could potentially be employed in similar orthogonal protection schemes for branched peptide synthesis. This would involve incorporating the protected lysine derivative into the peptide chain, followed by selective removal of the phthaloyl group with hydrazine to allow for further elongation or modification at the lysine side chain. While the search results discuss the use of hydrazine-labile groups for branched peptide synthesis via orthogonal protection sigmaaldrich.comiris-biotech.de, specific detailed examples utilizing a phthaloyl group on the lysine side chain (this compound or a derivative like Fmoc-Lys(Pht)-OH) for this purpose were not extensively found.

Derivatization and Chemical Modification of N Phthaloyl L Lysine for Research Purposes

Site-Specific Functionalization of Lysine (B10760008) Residues within Research Constructs

Site-specific functionalization of amino acid residues within peptides and proteins is a powerful technique for studying protein structure, function, and interactions. Lysine residues, with their nucleophilic ε-amino group, are frequent targets for such modifications. mdpi.comresearchgate.net Achieving site-specificity, however, can be challenging due to the presence of multiple lysine residues and the N-terminal α-amino group, all of which can react with modifying agents. mdpi.comnih.gov

N-Phthaloyl-L-Lysine plays an indirect but essential role in achieving site-specific functionalization. By protecting the α-amino group during the synthesis of lysine-containing peptides or modified lysine derivatives, it allows for selective reactions to be carried out at the ε-amino group or other positions. Once the desired modification is made, the phthaloyl group can be removed to reveal the α-amino group, which can then be used for peptide elongation or other reactions. This protecting group strategy is fundamental in the synthesis of non-canonical amino acids bearing bioorthogonal handles or other specific functionalities at the lysine side chain, which are subsequently incorporated into peptides or proteins for site-specific modification using techniques like genetic code expansion. tcichemicals.com While the phthaloyl group itself is typically removed before the final bioconjugation step, its transient presence is key to enabling the selective introduction of the functional group at a defined site.

Bioorthogonal Conjugation Strategies Utilizing N-Phthaloyl-L-Lysine Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur within biological systems without interfering with native biochemical processes. These reactions are invaluable for labeling, imaging, and studying biomolecules in live cells and organisms. researchgate.netnih.govresearchgate.netfrontiersin.orgrsc.org N-Phthaloyl-L-Lysine derivatives are utilized as key building blocks in the synthesis of amino acids and peptides equipped with bioorthogonal handles, such as azides or strained alkynes, primarily at the ε-amino position.

The phthaloyl protecting group on the α-amino function of lysine allows for the selective introduction of these bioorthogonal functionalities onto the ε-amino group. After the modification, the phthaloyl group is typically removed, and the resulting modified lysine derivative can be incorporated into peptides or proteins. These modified biomolecules can then participate in bioorthogonal conjugation reactions with probes or other molecules carrying a complementary reactive group.

Staudinger Ligation Applications

The Staudinger ligation is a bioorthogonal reaction between an azide (B81097) and a phosphine (B1218219) (or phosphinothioester) that forms a stable amide bond. researchgate.netnih.govresearchgate.netnih.gov This reaction has found significant applications in peptide and protein synthesis, as well as in the site-specific labeling of biomolecules. researchgate.netresearchgate.netnih.gov

N-Phthaloyl-L-Lysine serves as a precursor in the synthesis of azido-L-lysine derivatives, which are compatible with the Staudinger ligation. The phthaloyl group protects the α-amino group while an azide functionality is introduced at the ε-amino position. The resulting azido-lysine can then be incorporated into peptides. These azido-functionalized peptides can subsequently be ligated with phosphine-modified molecules via the Staudinger ligation. baseclick.eu The traceless version of the Staudinger ligation results in the formation of a native amide bond without leaving a chemical scar. nih.gov

Click Chemistry Transformations

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are widely used bioorthogonal reactions for creating stable conjugates. frontiersin.orgalliedacademies.orgnih.govmdpi.com These reactions are characterized by their high efficiency, specificity, and often mild reaction conditions. alliedacademies.orgnih.gov

N-Phthaloyl-L-Lysine is employed in the synthesis of lysine derivatives bearing alkyne or strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN) groups at the ε-amino position. The phthaloyl group protects the α-amino group during the functionalization step. These alkyne- or BCN-modified lysine derivatives can be incorporated into peptides or proteins and subsequently reacted with azide-functionalized molecules via click chemistry. mdpi.comsichem.de This allows for the facile attachment of various probes, labels, or biomolecules to the modified lysine residues.

Generation of Research Probes and Labels

N-Phthaloyl-L-Lysine derivatives are utilized in the synthesis of various research probes and labels, enabling the study of biological processes and molecular interactions. The ability to selectively modify the lysine side chain while the α-amino group is protected is crucial for creating these functionalized molecules.

Fluorescent Labeling Agents for Chemical Biology

Fluorescent labeling is a common technique in chemical biology for visualizing biomolecules, tracking their localization, and studying their dynamics and interactions. nih.govmdpi.commdpi.com While fluorescent dyes are not directly attached to N-Phthaloyl-L-Lysine itself, this protected amino acid is a valuable intermediate in the synthesis of peptides or polymers that are subsequently conjugated to fluorescent probes.

For instance, N-phthaloyl-protected lysine can be incorporated into the synthesis of polypeptides, such as poly(L-lysine iso-phthalamide), which can then be modified with fluorescent dyes. cam.ac.ukcam.ac.uk Additionally, N-phthaloyl-L-Lysine can be used in the synthesis of lysine derivatives that possess a handle for subsequent fluorescent labeling via bioorthogonal chemistry (e.g., click chemistry with a fluorescent azide or alkyne). baseclick.eu Specific fluorescent probes for the detection of lysine have also been developed, although these typically involve different chemical scaffolds that interact directly with the lysine side chain. nih.govmdpi.commdpi.com

Photo-Cross-Linking Agents for Interaction Studies

Photo-cross-linking agents are valuable tools for identifying and studying molecular interactions, particularly protein-protein interactions. These agents typically contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with interacting molecules in close proximity. biorxiv.orgresearchgate.net

N-Phthaloyl-L-Lysine derivatives can be involved in the synthesis of photo-cross-linking agents or lysine derivatives containing photoreactive groups. For example, diazirine-containing lysine derivatives, such as H-L-Photo-lysine, are used as photo-cross-linkers that can be site-selectively incorporated into proteins. biorxiv.org While the direct synthesis from N-Phthaloyl-L-Lysine is not explicitly detailed in the provided results, the phthaloyl protecting group would be essential during the synthesis of such modified lysine derivatives to ensure selective functionalization at the ε-amino group with the photoreactive moiety. Studies have also explored the photochemistry of N-phthaloyl derivatives of other amino acids, suggesting the potential for similar investigations or applications involving N-phthaloyl-L-Lysine in the context of photo-cross-linking.

Isotope-Labeled Derivatives for Biophysical Probes

Isotope-labeled amino acids, including derivatives of lysine, are valuable tools in biophysical research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These labels, such as 13C, 15N, and 2H, provide enhanced sensitivity, enable specific signal assignments, and allow for the study of protein structure, dynamics, interactions, and quantification. While direct applications of isotope-labeled N-Phthaloyl-L-Lysine as a biophysical probe were not extensively detailed in the search results, N-phthaloyl protection is a strategy employed in the synthesis of various isotope-labeled amino acids, including lysine derivatives, intended for use as probes nih.govrsc.orgrsc.org.

Isotopic labeling of amino acids is a fundamental technique in solution NMR spectroscopy for studying proteins, especially larger and more complex systems where signal overlap and low sensitivity can be challenging nih.govresearchgate.netwhiterose.ac.ukutoronto.ca. Uniform labeling with 15N and 13C isotopes is a common approach, enabling multidimensional NMR experiments and facilitating resonance assignment and structural analysis nih.govresearchgate.netutoronto.ca. Selective isotope labeling, such as incorporating labels only into specific amino acid types or even specific atoms within a residue, can further simplify spectra and provide targeted structural and dynamic information researchgate.netwhiterose.ac.ukutoronto.ca.

Lysine, with its ε-amino group, offers multiple sites for labeling and modification. Isotope-labeled lysine is widely used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics via mass spectrometry sigmaaldrich.comfishersci.sethermofisher.commedchemexpress.comisotope.com. In SILAC, cells are cultured in media containing "heavy" isotope-labeled amino acids, typically lysine and arginine, leading to their metabolic incorporation into newly synthesized proteins sigmaaldrich.comfishersci.sethermofisher.com. This allows for the comparison and quantification of protein levels between different cell populations or conditions using MS fishersci.sethermofisher.com. For instance, L-Lysine-13C6,15N2 hydrochloride is a commercially available form used in SILAC, resulting in an 8 Da mass shift compared to unlabeled lysine-containing peptides when analyzed by MS sigmaaldrich.comthermofisher.commedchemexpress.comisotope.com. Deuterium-labeled lysine, such as Lys-d4, can also be used in MS-based protein identification and de novo peptide sequencing by introducing a characteristic mass tag nih.gov.

In NMR, selective labeling of lysine residues can provide insights into their local environment and dynamics within a protein structure copernicus.org. For example, studies have utilized selectively labeled lysine to investigate the ionization state of the ζ-amino group and infer structural information based on chemical shifts copernicus.org. The stereo-array isotope labeling (SAIL) method, which involves specific deuterium (B1214612) and 13C/15N labeling patterns, has been applied to lysine to facilitate the assignment of side-chain NMR signals and gain detailed structural information copernicus.org.

While N-phthaloyl protection is often removed after the synthesis of the labeled amino acid for incorporation into peptides or proteins, the ability to synthesize isotope-labeled lysine and its derivatives relies on efficient synthetic routes that may involve such protecting groups nih.govrsc.orgrsc.orgresearchgate.net. The precise isotopic enrichment and placement of labels are crucial for the effectiveness of these compounds as biophysical probes, allowing researchers to track metabolic pathways, quantify protein changes, and elucidate molecular structures and interactions at an atomic level researchgate.netwhiterose.ac.ukutoronto.casigmaaldrich.comfishersci.sethermofisher.commedchemexpress.comisotope.comnih.govcopernicus.orgnih.gov.

Table 1: Examples of Isotope-Labeled Lysine Forms and Applications in Biophysical Studies

| Compound Name | Isotope Labels | Application Examples |

| L-Lysine-13C6,15N2 hydrochloride | 13C, 15N | SILAC for quantitative proteomics, Mass Spectrometry sigmaaldrich.comthermofisher.commedchemexpress.comisotope.com |

| Lys-d4 | 2H (Deuterium) | Protein identification, De novo peptide sequencing using MS nih.gov |

| L-[U-13C,15N]-Lysine | Uniform 13C, 15N | Protein NMR spectroscopy, Structure and dynamics studies copernicus.org |

| L-[ε-13C;ε,ε-D2]-Lysine | 13C, 2H | Characterization of Lysine ζ-amino group ionization state using NMR copernicus.org |

| SAIL-Lys (e.g., [U-13C,15N; β2,γ2,δ2,ε3-D4]-Lys) | 13C, 15N, 2H | Side-chain NMR signal assignment, Structural information in proteins copernicus.org |

Note: This table is intended to be interactive in the final rendered article.

Detailed research findings involving isotope-labeled lysine as a probe include studies using NMR to investigate protein conformation and dynamics. For instance, analysis of 13C and 15N chemical shifts in selectively labeled lysine residues can reveal information about their local environment, including proximity to aromatic rings or the ionization state of the ε-amino group copernicus.org. Deuterium-induced isotope shifts on 13C and 15N signals have been used to characterize the ionization state of the ζ-amino group of lysine residues in proteins copernicus.org.

In mass spectrometry, the incorporation efficiency of isotope-labeled lysine in techniques like SILAC is a key parameter. Studies have shown high incorporation rates in cell culture, allowing for accurate relative quantification of proteins fishersci.se. The mass difference introduced by the labels provides a clear signature for labeled peptides, facilitating their identification and quantification in complex biological samples thermofisher.comnih.gov.

The synthesis of these labeled lysine derivatives often involves protected intermediates to control the site and efficiency of isotopic incorporation nih.govrsc.orgrsc.orgresearchgate.net. While N-Phthaloyl-L-Lysine itself is a protected form, the principles and applications of isotope labeling discussed for lysine are relevant, as Pht-lys-OH or similar N-protected lysine derivatives can serve as precursors in the generation of these valuable biophysical probes.

N-Phthaloyl-L-Lysine (this compound) is a protected form of the amino acid L-lysine, where the alpha-amino group is protected by a phthaloyl group. This protecting group is widely used in organic synthesis, particularly in peptide synthesis and the synthesis of modified amino acids, due to its ease of introduction and removal, and its ability to suppress racemization. researchgate.netscispace.comresearchgate.net Mechanistic investigations involving N-Phthaloyl-L-Lysine and its transformations are crucial for understanding and optimizing synthetic routes and exploring the impact of the phthaloyl moiety on molecular behavior.

Mechanistic Investigations Involving N Phthaloyl L Lysine and Its Transformations

Reaction Pathway Elucidation in Organic Synthesis

The phthaloyl group is commonly employed to protect the α-amino group of amino acids during peptide coupling and other synthetic procedures. researchgate.netscispace.com Understanding the reaction pathways involving N-phthaloyl-L-lysine is essential for designing efficient and selective synthetic routes. For instance, in the synthesis of N-phthaloyl amino acids from amino acid esters, the reaction with o-methoxycarbonylbenzoyl chloride in anhydrous media has been described as a racemization-free method, yielding the products in high yields. researchgate.net Another method involves using N-carboethoxy phthalimide (B116566) in aqueous solution at room temperature, which is also reported to respect the optical activity of the amino acids. scispace.comresearchgate.net The proposed mechanism for the reaction with N-carboethoxy phthalimide involves the formation of N-[N-(ethoxycarbonyl)phthalamoyl] intermediates, which subsequently cyclize to the phthaloyl amino acid. researchgate.netresearchgate.net

While direct detailed reaction pathways specifically for N-Phthaloyl-L-Lysine transformations were not extensively detailed in the search results beyond its synthesis and deprotection, the general principles of phthaloyl chemistry in organic synthesis apply. The phthaloyl group can be removed under mild conditions, commonly using hydrazine (B178648) or ethylenediamine, to regenerate the free amine. researchgate.netmasterorganicchemistry.com This deprotection step is a key transformation in synthetic sequences involving N-phthaloyl-L-lysine.

The use of N-phthaloyl-L-lysine derivatives has also been explored in more complex synthetic scenarios, such as the synthesis of cyclic peptides or modified natural products, where the reaction pathways involve coupling reactions, cyclizations, and further functionalizations. researchgate.netekb.egmdpi.com For example, in the synthesis of cyclopeptide candidates, cyclization of linear peptide precursors with L-lysine methyl ester has been achieved using various coupling methods. ekb.eg

Conformational Analysis and Stereochemical Impact of the Phthaloyl Moiety

Studies on related phthaloyl-protected amino acids and peptides have indicated that the N-terminal phthaloyl moiety can have an impact on conformational preferences. bbk.ac.uk The stereochemical impact of the phthaloyl group is particularly relevant in reactions occurring at or near the chiral center (Cα) of the lysine (B10760008) residue or at the ε-amino group when it is also modified. The phthaloyl group's bulk and electronic properties can influence the approach of reagents and the stability of transition states, thereby affecting the diastereoselectivity or enantioselectivity of a reaction.

While specific detailed conformational analyses or stereochemical studies solely focused on N-Phthaloyl-L-Lysine were not prominently found, research on related phthalimide-containing compounds and protected amino acids provides relevant context. For instance, the phthaloyl group has been used as a protecting group in asymmetric synthesis, where its influence on stereocontrol is a key factor. researchgate.netnih.gov The stereochemistry at the Cα carbon of phthaloyl-protected L-amino acids is generally retained under standard phthaloylation conditions. scispace.comresearchgate.net However, some methods of N-phthaloylation using phthalic anhydride (B1165640) have been reported to cause partial racemization. researchgate.net

The conformational preferences of amino acid side chains, including that of lysine, are described by torsional angles (χ angles). mdpi.com The phthaloyl group on the α-amino group would primarily influence the backbone torsion angles (Φ and ψ) and potentially the χ angles of the lysine side chain due to steric interactions.

Interactions with Catalytic Systems and Reaction Modulators in Model Studies

N-Phthaloyl-L-Lysine can interact with various catalytic systems and reaction modulators in organic transformations. These interactions can influence the reaction rate, selectivity, and mechanism. Model studies using N-phthaloyl-L-lysine or related protected amino acids are often conducted to understand these interactions.

Metal catalysts, including transition metals, are widely used in organic synthesis for various transformations such as coupling reactions, hydrogenations, and oxidations. researchgate.netacs.orgresearchgate.net The nitrogen and oxygen atoms within the phthaloyl moiety and the carboxylate group of N-phthaloyl-L-lysine can potentially coordinate with metal catalysts, influencing their activity and selectivity.

Studies involving palladium-catalyzed reactions with N-phthaloyl-amino acid amides have demonstrated selective C-N bond cleavage, leading to transamidation and decarbonylation products. acs.org This highlights the interaction between the phthaloyl-protected amino acid derivative and the metal catalyst.

Reaction modulators, such as additives, solvents, and ligands, can also play a significant role in transformations involving N-phthaloyl-L-lysine. These modulators can affect the solubility of the substrate, stabilize intermediates, or alter the electronic or steric environment around the reaction center or catalyst.

While specific model studies detailing the interaction of N-Phthaloyl-L-Lysine with a wide range of catalytic systems and modulators were not extensively covered in the search results, the general principles of catalyst-substrate interactions and the role of modulators in reactions of protected amino acids are applicable. For example, in peptide synthesis, the choice of coupling reagents and additives (reaction modulators) is critical for achieving efficient coupling with minimal racemization when using protected amino acids like N-phthaloyl-L-lysine.

Furthermore, the phthaloyl group itself can act as a photosensitizer in certain photochemical reactions, undergoing photodecarboxylation and generating reactive intermediates. researchgate.net This intrinsic property of the phthaloyl moiety can influence the reaction pathways under photolytic conditions.

Model studies might involve investigating the binding affinity of N-phthaloyl-L-lysine to metal centers or enzymes, studying the kinetics of reactions in the presence of different catalysts or modulators, and analyzing the reaction products and intermediates to elucidate the mechanistic details.

Advanced Analytical Methodologies for N Phthaloyl L Lysine Research

Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in N-Phthaloyl-L-Lysine by analyzing its interaction with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic compounds like N-Phthaloyl-L-Lysine. By analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon (¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. ¹H NMR spectra display signals corresponding to different types of protons, with their chemical shifts, splitting patterns, and integration providing clues about the functional groups and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton. Researchers have utilized ¹H and ¹³C NMR spectroscopies for the structural characterization of synthesized N-phthalimide amino acid derivatives and related cyclic peptides containing L-lysine, confirming the successful formation of the desired products. researchgate.netekb.eg Analysis of NMR spectra allows for the confirmation of the phthaloyl group attachment to the amino group of lysine (B10760008) and the presence of the characteristic signals from both moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, producing a unique infrared spectrum that serves as a molecular fingerprint. innovatechlabs.com For N-Phthaloyl-L-Lysine, FTIR spectroscopy can confirm the presence of key functional groups such as the carbonyl stretches from the phthalimide (B116566) ring and the carboxylic acid group, as well as N-H stretches (if the phthaloyl group is on the alpha-amine, leaving the epsilon-amine free, or vice versa, or if there are amide linkages in related compounds) and C-H vibrations. FTIR is a rapid, non-destructive, and cost-effective technique widely used in the pharmaceutical industry for product verification and can distinguish between racemic and enantiomeric forms of compounds based on differences in crystal symmetry and hydrogen bonding. thermofisher.com Studies on related N-phthalimide amino acid derivatives have successfully used FTIR spectroscopy for characterization. researchgate.net Analysis of the amide I and II regions in FTIR spectra can also provide insights into the secondary structure in polypeptides containing lysine residues. nih.gov

Terahertz Time-Domain Spectroscopy (THz-TDS) for Molecular Vibrations

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique sensitive to low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz. This region corresponds to collective vibrational modes, such as lattice vibrations and intermolecular interactions, which are highly sensitive to the solid-state form and conformation of a molecule. THz-TDS can provide unique information about the dynamics and interactions of biomacromolecules and biopolymers. doi.org While direct studies on N-Phthaloyl-L-Lysine using THz-TDS are not explicitly detailed in the provided snippets, research on L-lysine and poly-L-lysine demonstrates the capability of this technique to characterize amino acids and their polymeric forms based on their distinct low-frequency spectra. doi.orgnih.govnih.govresearchgate.net THz-TDS can potentially differentiate between different solid-state forms of N-Phthaloyl-L-Lysine or study its interactions in solid matrices by analyzing changes in its terahertz absorption spectrum. Studies on L-lysine hydrate (B1144303) dehydration have utilized THz-TDS to monitor structural changes. nih.gov

Chromatographic Separation and Detection Methods for Complex Mixtures

Chromatographic techniques are essential for separating N-Phthaloyl-L-Lysine from reaction mixtures or biological samples and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For compounds like amino acids and their derivatives, which may lack sufficient UV absorbance or fluorescence for direct detection, derivatization is often employed to introduce a detectable tag. shimadzu.com HPLC with derivatization allows for sensitive and selective analysis. nih.govplos.org Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. shimadzu.com Pre-column derivatization offers advantages such as minimizing reagent consumption and allowing the use of sensitive reagents, while post-column derivatization can be automated and offers excellent quantitative performance. shimadzu.com Common derivatization reagents for amino acids include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and 9-fluorenylmethylchloroformate (FMOC). shimadzu.complos.org HPLC has been successfully applied to the separation of N-phthaloyl-protected amino acids and dipeptidomimetics, including the separation of stereoisomers using chiral stationary phases. nih.gov This highlights the utility of HPLC, potentially coupled with appropriate derivatization if needed, for analyzing N-Phthaloyl-L-Lysine and its related compounds, including the assessment of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of gas chromatography with the identification power of mass spectrometry. GC is suitable for volatile and thermally stable compounds. Since amino acids and their derivatives like N-Phthaloyl-L-Lysine may not be sufficiently volatile or stable, derivatization is typically required before GC-MS analysis. sigmaaldrich.com Derivatization makes the analytes more volatile and less reactive, improving their chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique for amino acids, replacing active hydrogens with a nonpolar moiety. sigmaaldrich.com GC-MS has been used to analyze Nε-methyltetrahydrophthaloyl-L-lysine (MTHPL), a related compound, after derivatization with methanol (B129727) and pentafluorobenzoyl chloride. nih.gov This demonstrates the applicability of GC-MS with appropriate derivatization for the analysis of phthaloyl-modified lysine derivatives. The mass spectrometer provides fragmentation patterns that aid in the definitive identification of the derivatized N-Phthaloyl-L-Lysine. sigmaaldrich.com A two-step derivatization involving esterification and acylation has been reported for GC-MS analysis of amino acids, including lysine. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of N-Phthaloyl-L-Lysine and related compounds, allowing for the separation of the analyte from complex mixtures before its detection and characterization by mass spectrometry. This hyphenated technique is particularly valuable for analyzing intact molecules, providing information on their molecular weight and facilitating their identification.

LC-MS/MS, which involves tandem mass spectrometry, has been successfully applied to the analysis of phthaloyl-lysine adducts. For instance, LC-MS/MS was utilized in studies investigating the covalent binding of phthalic anhydride (B1165640) to human hemoglobin, leading to the formation of adducted amino acids, including phthalimide and phthalamide (B166641) modifications of lysine residues. Specific LC-MS/MS analyses, such as those using Selected Reaction Monitoring (SRM), were employed for in vitro-synthesized Nε-D4-phthaloyl-l-lysine, demonstrating the capability of the method to detect and potentially quantify these modified lysine species.

The versatility of LC-MS extends to the analysis of various modified amino acids and peptides. It is considered an essential tool in drug discovery for the identification and quantification of chemical substances ranging from low-molecular weight compounds to macromolecules. LC-MS/MS methods have been developed for the simultaneous detection and quantification of lysine metabolites, highlighting the technique's ability to handle diverse but related structures. Furthermore, LC-MS has been applied to quantify intact and oxidized amino acids, including advanced glycation end products like Nε-(1-carboxymethyl)-L-lysine, a modified lysine derivative, without prior derivatization.

While LC methods are powerful, challenges can arise, particularly with highly hydrophilic molecules like some lysine derivatives, which may be difficult to analyze using standard reversed-phase LC. Optimization of chromatographic conditions, including the stationary phase and mobile phase composition, is crucial for achieving adequate separation of N-Phthaloyl-L-Lysine from other components in a sample matrix.

Detailed research findings using LC-MS/MS for phthaloyl-lysine adducts, such as those from the hemoglobin study, involved specific SRM transitions to monitor the presence of these modifications. This targeted approach enhances the sensitivity and specificity of detection for known or suspected phthaloyl-lysine species.

Mass Spectrometry for Structural Elucidation and Mechanistic Insight

Mass spectrometry (MS) plays a critical role in the structural elucidation of N-Phthaloyl-L-Lysine and in gaining mechanistic insights into its formation and reactions. By measuring the mass-to-charge ratio (m/z) of ions, MS provides information about the molecular weight and elemental composition of the analyte. Tandem MS (MS/MS) further fragments the ions, generating characteristic fragment ions that reveal structural details.

Studies on the binding of phthalic anhydride to proteins have demonstrated the power of MS in identifying the specific amino acid residues modified. Both phthalimide and phthalamide adducts of lysine residues in hemoglobin were identified using MS-based techniques. This highlights the ability of MS to pinpoint the location and nature of the phthaloyl modification on the lysine side chain.

MS is also broadly applied to characterize various protein modifications involving lysine, such as ubiquitylation, where ubiquitin is linked to a lysine residue, and the formation of advanced glycation end-products. These applications underscore the utility of MS in understanding complex biological processes involving lysine modifications, which can be extrapolated to the study of N-Phthaloyl-L-Lysine formation in biological systems.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar molecules, including amino acids, peptides, and proteins. ESI typically produces protonated or deprotonated molecular ions, making it suitable for determining the molecular weight of intact N-Phthaloyl-L-Lysine.

Nanoelectrospray hybrid quadrupole time-of-flight MS (nanoES-QqTOF), a form of ESI-MS, was specifically employed to obtain product ion spectra from in vitro-synthesized Nε-D4-phthaloyl-l-lysine and Nε-D4-phthalimide-l-lysine. These product ion spectra are crucial for confirming the structure of the modified lysine by providing characteristic fragmentation patterns. The fragmentation patterns reveal the points of attachment and the structure of the phthaloyl moiety relative to the lysine backbone.

ESI-MS/MS has also been used in the analysis of advanced glycation end-products derived from lysine, such as hydroxymethyl OP-Lys and malonaldehyde-Lys adducts. This demonstrates the applicability of ESI-MS/MS to characterize various forms of modified lysine residues, providing insights into their structures and formation pathways.

The ability of ESI-MS to analyze molecules in solution directly coupled with LC makes it an ideal choice for online separation and detection of N-Phthaloyl-L-Lysine in complex biological or reaction mixtures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) is another soft ionization technique particularly useful for analyzing larger molecules, including peptides and proteins, but also applicable to smaller organic molecules. In MALDI, the analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. The ions are then separated based on their time of flight to the detector, which is related to their m/z ratio.

MALDI-TOF-MS has been employed in the characterization of poly(L-lysine) polymers and oligolysine peptides, demonstrating its capability to analyze lysine-containing species, including those with multiple lysine units. While direct studies on N-Phthaloyl-L-Lysine monomers using MALDI-TOF-MS were not prominently featured in the search results, the technique's application to lysine-containing peptides and polymers suggests its potential for analyzing N-Phthaloyl-L-Lysine, especially in the context of peptides or proteins modified with phthaloyl groups.

MALDI-TOF MS is recognized for its speed and simplicity of sample preparation, making it suitable for high-throughput analysis. It has been used to analyze labeled protein products from reactions involving lysine and to detect ubiquitin-lysine adducts formed in enzyme assays. These applications highlight the utility of MALDI-TOF-MS in monitoring reactions and modifications involving lysine residues.

The choice of matrix is critical for successful MALDI-TOF-MS analysis and would need optimization for N-Phthaloyl-L-Lysine to ensure efficient co-crystallization, desorption, and ionization. While MALDI-TOF-MS is powerful for determining the molecular weight of analytes, fragmentation for structural elucidation is typically less extensive compared to ESI-MS/MS, although post-source decay (PSD) or tandem MS capabilities on some MALDI-TOF instruments can provide structural information.

Computational and Theoretical Studies on N Phthaloyl L Lysine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Pht-lys-OH. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed Research Findings:

Studies on phthalimide (B116566) and its derivatives offer insights into the electronic characteristics of the N-phthaloyl group. DFT calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. For instance, in related phthalimide derivatives, the phthalimide moiety acts as a significant electron-withdrawing group, which can influence the acidity of the carboxylic acid proton and the nucleophilicity of other atoms in the lysine (B10760008) side chain. mdpi.comuobasrah.edu.iq

DFT calculations on model systems such as N-phthaloylglycine can provide quantitative data on bond lengths, bond angles, and atomic charges. researchgate.net These parameters are essential for building accurate models for more complex molecular simulations. The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to confirm structural assignments. researchgate.net

Interactive Data Table: Calculated Electronic Properties of a Model Phthalimide Derivative

Below is a table of representative electronic properties calculated using DFT for a generic phthalimide derivative, which serves as an analogue for the phthaloyl portion of this compound.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -7.2 eV | electron Volts | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | electron Volts | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | electron Volts | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are illustrative and based on typical DFT calculations for phthalimide-containing compounds. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation of Molecular Interactions and Conformations

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore the conformational landscape and intermolecular interactions of this compound. nih.gov These methods simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments.

Detailed Research Findings:

The conformational preferences of this compound are largely dictated by the steric bulk and rigidity of the phthaloyl group, as well as the flexibility of the lysine side chain. Molecular dynamics simulations of N-protected amino acids in aqueous solution show that the protecting group can influence the backbone dihedral angles (phi and psi) and the side-chain dihedral angles (chi). nih.gov

For this compound, simulations would likely reveal a preferred range of conformations where the phthaloyl group is oriented to minimize steric clashes with the lysine side chain and the carboxylic acid group. The planarity of the phthalimide ring restricts the rotational freedom around the N-Cα bond.

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the behavior of this compound in solution. MD simulations can identify stable hydrogen bonding patterns between the carboxylic acid group of this compound and solvent molecules (e.g., water), as well as potential intramolecular hydrogen bonds. The presence of the bulky, nonpolar phthaloyl group can also lead to hydrophobic interactions with other nonpolar molecules or parts of the same molecule.

Interactive Data Table: Torsional Angle Preferences for a Protected Lysine Analogue

This table presents typical ranges for key torsional angles in a protected lysine derivative based on molecular dynamics simulations.

| Torsional Angle | Typical Range (degrees) | Description |

| Phi (Φ) | -150 to -50 | Rotation around the N-Cα bond. |

| Psi (Ψ) | +120 to +180 | Rotation around the Cα-C' bond. |

| Chi1 (χ1) | -180 to 180 (with preferences) | Rotation around the Cα-Cβ bond of the side chain. |

| Chi2 (χ2) | -180 to 180 (with preferences) | Rotation around the Cβ-Cγ bond of the side chain. |

Note: These ranges are generalized from simulations of N-acyl lysine derivatives and may vary for this compound.

Prediction of Reaction Outcomes and Stereoselectivity

Computational methods are increasingly used to predict the outcomes and stereoselectivity of chemical reactions. For this compound, this could involve predicting the most likely sites of reaction or the stereochemical course of a reaction at the chiral center.

Detailed Research Findings:

The prediction of reaction outcomes often involves calculating the activation energies for different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored. For this compound, this could be applied to predict the regioselectivity of reactions involving the carboxylic acid group versus the lysine side chain.

Predicting stereoselectivity is more complex and often involves modeling the transition states of the reaction. The phthaloyl group, being large and planar, can exert significant steric influence on the approach of a reagent to the chiral α-carbon. This steric hindrance can lead to a high degree of stereoselectivity in reactions such as alkylation or reduction.

Computational approaches can model the interaction of this compound with a chiral catalyst or reagent, helping to explain the origin of stereoselectivity. By calculating the energies of the different diastereomeric transition states, the major product can be predicted. While specific studies on this compound are not abundant, the principles of using computational chemistry to predict stereoselectivity are well-established in organic chemistry.

Q & A

Q. What are the established protocols for synthesizing Pht-lys-OH, and how can researchers ensure reproducibility?

Synthesis typically involves coupling phthalic anhydride with lysine under controlled pH and temperature. Key steps include:

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

Use a multi-technique approach:

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Design accelerated stability studies:

- Expose samples to humidity (e.g., 75% RH), heat (40–60°C), and light (UV/visible) .

- Monitor degradation via periodic HPLC analysis and quantify impurities using calibration curves .

- Report degradation kinetics (e.g., Arrhenius plots for thermal stability) .

Q. What strategies are effective for conducting a literature review on this compound’s physicochemical properties?

- Prioritize peer-reviewed journals and avoid non-curated platforms like .

- Use databases (e.g., SciFinder, PubMed) with filters for "synthesis," "spectroscopy," and "stability" .

- Cross-reference citations in high-impact papers to identify foundational studies .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity .

- Elemental analysis to validate C, H, N content within ±0.3% of theoretical values .

- Purity ≥95% is standard for most studies; adjust based on assay sensitivity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected H NMR peaks) for this compound?

- Step 1 : Repeat experiments under identical conditions to rule out procedural errors .

- Step 2 : Compare data with computational predictions (e.g., DFT simulations of chemical shifts) .

- Step 3 : Consult crystallography or 2D NMR (COSY, HSQC) to identify conformational isomers .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in aqueous systems?

- Molecular dynamics (MD) simulations to study solvation effects and hydrolysis pathways .

- Density Functional Theory (DFT) for transition-state analysis of ester bond cleavage .

- Validate models with experimental kinetic data (e.g., pH-rate profiles) .

Q. How to optimize reaction conditions for scalable this compound synthesis using Design of Experiments (DOE)?

- Factors : Temperature, pH, catalyst concentration.

- Response surface methodology (RSM) to identify optimal parameters .

- Validate robustness through 3 independent batches and statistical analysis (e.g., ANOVA) .

Q. What methodologies address this compound’s hygroscopicity during handling in kinetic studies?

Q. How to design cross-disciplinary studies integrating this compound’s biochemical and material science applications?

- Collaborative framework : Partner with biologists for toxicity assays and material scientists for polymer compatibility tests .

- Data integration : Use meta-analysis tools to correlate structural modifications with functional outcomes (e.g., bioavailability vs. thermal stability) .

Methodological Best Practices

- Data presentation : Use tables to compare spectroscopic results across studies (e.g., NMR shifts, HPLC retention times) .

- Error analysis : Report confidence intervals for purity assessments and reaction yields .

- Ethical compliance : Disclose conflicts of interest and adhere to ICH guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.